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molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3

4-[(4-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1268358
M. Wt: 226.27 g/mol
InChI Key: PQBHYFMKHRCUDY-UHFFFAOYSA-N
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Patent
US05063197

Procedure details

18.3 g of p-hydroxybenzaldehyde is dissolved in 200 ml of methyl ethyl ketone, and then 22.8 g of potassium carbonate and 23.2 g of α-chloro-p-xylene are added thereto. The resulting mixture is refluxed for 10 hours in a stream of nitrogen. Insoluble substances produced are removed by filtration, and then the solvent is distilled away. The resulting residue is distilled under reduced pressure to obtain 17.9 g of 4-(4-methylbenzyloxy)benzaldehyde in the form of white crystal.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1>C(C(C)=O)C>[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
23.2 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 10 hours in a stream of nitrogen
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Insoluble substances produced
CUSTOM
Type
CUSTOM
Details
are removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled away
DISTILLATION
Type
DISTILLATION
Details
The resulting residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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